![molecular formula C20H16FN3O2 B11178318 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11178318.png)
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-fluorophenyl)-1H-pyrazole.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with 4-methoxybenzaldehyde and ammonium acetate under reflux conditions to form the pyrazolopyrimidine core.
Final cyclization: The final step involves cyclization of the intermediate to form the desired compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines possess promising anticancer properties. The specific compound has been studied for its ability to inhibit various cancer cell lines through several mechanisms:
- Aurora Kinase Inhibition : Aurora kinases are critical for cell division and are often overexpressed in cancer cells. Compounds similar to 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one have shown significant inhibitory effects on these kinases, leading to reduced proliferation of cancer cells .
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, it has shown an IC50 value of approximately 25 µM against the MDA-MB-231 breast cancer cell line .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Similar derivatives of pyrazolo[1,5-a]pyrimidines have been reported to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of cellular processes in microbial cells, although specific mechanisms remain under investigation.
Anti-inflammatory Potential
There is growing interest in the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines:
- Phosphodiesterase Inhibition : Some studies suggest that derivatives can selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer types. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to untreated controls.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 3-(4-bromophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 3-(4-fluorophenyl)-5-(4-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine and methoxy groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Biological Activity
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention for its potential biological activities. This compound exhibits a unique structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C20H16FN3O2
- Molecular Weight : 349.36 g/mol
- CAS Number : 1040695-98-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including:
- Anticancer Properties : Many derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit cancer cell growth. For instance:
- A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has been shown to inhibit certain kinases that play crucial roles in cancer progression. For example:
- Inhibitory assays revealed that derivatives could effectively block the activity of kinases involved in signaling pathways critical for tumor growth .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Fluorinated Pyrazolo[1,5-a]pyrimidines :
- Enzyme Interaction Studies :
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C20H16FN3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16FN3O2/c1-12-19(14-3-7-15(21)8-4-14)20-22-17(11-18(25)24(20)23-12)13-5-9-16(26-2)10-6-13/h3-11,23H,1-2H3 |
InChI Key |
RDZFARORWYKRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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